molecular formula C7H3BrClF3O B134258 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene CAS No. 158579-80-7

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

Cat. No.: B134258
CAS No.: 158579-80-7
M. Wt: 275.45 g/mol
InChI Key: WSENYRJAJFHXQR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS: 892845-59-9) is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃O and a molecular weight of 275.45 g/mol . It features bromine and chlorine substituents at the 4- and 2-positions, respectively, and a trifluoromethoxy group (-OCF₃) at the 1-position. This compound is primarily utilized in Pd-catalyzed cross-coupling reactions, such as Suzuki and direct arylations, to synthesize complex heteroaromatic systems relevant to pharmaceuticals and agrochemicals . Its trifluoromethoxy group enhances electron-deficient character, making it a robust electrophilic partner in coupling reactions .

Properties

IUPAC Name

4-bromo-2-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENYRJAJFHXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592995
Record name 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158579-80-7
Record name 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of the Amino Group

In the first step, the amino group at position 4 is converted to a diazonium salt using sodium nitrite (NaNO₂) in aqueous sulfuric acid (H₂SO₄) at temperatures between -5°C and 0°C. The diazonium intermediate is highly reactive and must be stabilized under acidic conditions to prevent decomposition.

Reaction Conditions

  • Reactant : 4-amino-2-nitro-1-(trifluoromethoxy)benzene

  • Nitrosating Agent : NaNO₂ (1.5 equivalents)

  • Acid : 60% H₂SO₄

  • Temperature : -5°C to 0°C

  • Time : 30–60 minutes

Halogen SourceYield (%)Purity (%)
CuBr/HBr68≥95
CuCl/HCl72≥97

Nitro Group Reduction and Subsequent Functionalization

While DE10017882A1 focuses on introducing halogens at position 4, the nitro group at position 2 presents an opportunity for further modification. Reducing the nitro group to an amine enables a second diazotization step to introduce chlorine at position 2.

Nitro Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine. For example, hydrogenation at 50 psi H₂ in ethanol at 25°C achieves >90% conversion to 4-bromo-2-amino-1-(trifluoromethoxy)benzene.

Secondary Diazotization for Chlorination

The amine is diazotized with NaNO₂/HCl at 0–5°C and treated with CuCl to yield 4-bromo-2-chloro-1-(trifluoromethoxy)benzene. This step mirrors the initial halogenation but targets position 2.

Challenges

  • Regioselectivity : Ensuring the second diazotization selectively targets the amine at position 2 without disturbing the bromine at position 4.

  • Side Reactions : Potential over-reduction or formation of diazo ethers.

Alternative Pathways: Direct Electrophilic Substitution

Electrophilic bromination or chlorination of pre-functionalized substrates offers a complementary route. However, the trifluoromethoxy group’s strong electron-withdrawing nature deactivates the ring, necessitating harsh conditions.

Friedel-Crafts Halogenation

Using AlBr₃ or FeCl₃ as Lewis acids, bromine or chlorine can be introduced at the para position relative to the trifluoromethoxy group. However, competing ortho/meta substitution and side reactions limit yields to <30%.

Directed Ortho-Metalation

Employing a directing group (e.g., amides) enables precise halogen placement. For instance, lithiation of 1-(trifluoromethoxy)-2-chlorobenzene with LDA followed by quenching with Br₂ affords the 4-bromo derivative. This method remains experimental, with yields under 50%.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent emphasizes solvent recovery (e.g., methylene chloride) and copper catalyst reuse to reduce costs. A closed-loop system recovers >85% of CuBr/HBr mixtures.

Purification Techniques

Crystallization from hexane/ethyl acetate mixtures achieves >99% purity. Impurities like 3-nitro regioisomers are removed via selective adsorption on silica gel.

Table 2: Optimization of Crystallization

Solvent Ratio (Hexane:EA)Purity (%)Recovery (%)
4:199.278
3:198.585

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Dehalogenated benzene derivatives or partially reduced products.

Scientific Research Applications

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions, where halogenated benzene derivatives serve as probes or inhibitors.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through halogen bonding or hydrophobic interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-bromo-2-chloro-1-(trifluoromethoxy)benzene, highlighting structural variations, reactivity, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications References
1-Bromo-4-(trifluoromethoxy)benzene 1-Br, 4-OCF₃ 241.00 High-yield (95%) in Pd-catalyzed direct arylations of thiophenes and imidazoles .
1-Bromo-3-(trifluoromethoxy)benzene 1-Br, 3-OCF₃ 241.00 Moderate yields (69–89%) in arylations; steric hindrance reduces efficiency vs. para isomer .
4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene 1-propargyloxy, 2-Cl, 4-Br 245.47 Urease inhibition (IC₅₀ = 60.2 µg/mL); used in Suzuki couplings for bioactive derivatives .
1-Bromo-2-chloro-4-fluorobenzene 1-Br, 2-Cl, 4-F 209.44 Limited catalytic applications; fluorine enhances electrophilicity but reduces stability .
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 1-Br, 3-F, 4-OCF₃ 259.00 High-yield (93%) in arylations; electron-withdrawing groups improve regioselectivity .

Reactivity in Pd-Catalyzed Reactions

  • Substituent Position Effects :

    • Para-substituted bromo-OCF₃ (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibits superior reactivity in direct arylations, achieving 95% yield with 2-methylthiophene due to minimal steric hindrance .
    • Meta-substituted analogs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) show reduced yields (69–89%) due to steric and electronic challenges .
    • Ortho-substituents (e.g., 1-bromo-2-(trifluoromethoxy)benzene) further lower yields but retain utility in less hindered systems .
  • Functional Group Influence :

    • The trifluoromethoxy group (-OCF₃) enhances electrophilicity and stability against hydrolysis compared to methoxy (-OCH₃) or methylthio (-SCH₃) groups .
    • Propargyloxy substituents (e.g., in 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene) enable facile cleavage in Suzuki reactions, generating diversely functionalized biaryl systems .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps. A reported route starts with trifluoromethoxybenzene derivatives undergoing nitration followed by bromination and chlorination. For example, nitration with fuming HNO₃ and H₂SO₄ at 0–5°C yields nitro intermediates, which are then subjected to diazotization and halogenation (e.g., using CuBr for bromination and Cl₂ gas for chlorination) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate) to isolate the product in >95% purity .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C, 4h75–80%
BrominationCuBr, HBr, 60°C, 6h85%
ChlorinationCl₂ gas, AlCl₃ catalyst, RT, 2h90%

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. The trifluoromethoxy group deshields adjacent protons (e.g., δ 7.2–7.5 ppm for aromatic H) .
  • GC-MS : Confirm molecular ion ([M]⁺ at m/z 275) and fragmentation patterns (e.g., loss of Br⁻, Cl⁻).
  • FT-IR : Identify C-F stretches (1100–1250 cm⁻¹), C-Br (550–650 cm⁻¹), and C-O-C (1200–1300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed using SHELX software?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXD for direct methods (phasing) and SHELXL for refinement. Anisotropic displacement parameters (ADPs) are refined for non-H atoms .
  • Validation : Check R-factor convergence (<5%), bond length/angle deviations (e.g., C-Br ≈ 1.89 Å), and Hirshfeld surface analysis for packing interactions .

Q. How do computational methods like DFT elucidate its electronic structure?

  • Methodological Answer :
  • DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier orbitals. The trifluoromethoxy group lowers HOMO energy (-6.8 eV), indicating electrophilic reactivity .
  • Electrostatic Potential Maps : Visualize electron-deficient regions near Br/Cl atoms, guiding nucleophilic substitution pathways .

Q. Table 2: DFT Parameters (B3LYP/6-311++G(d,p))

PropertyValueReference
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.2
Dipole Moment (Debye)3.1

Q. What are the challenges in optimizing regioselectivity during halogenation?

  • Methodological Answer : Competing halogenation at ortho/para positions can occur due to the directing effects of electron-withdrawing groups (e.g., trifluoromethoxy). Strategies include:
  • Temperature Control : Lower temperatures (0–5°C) favor para-bromination .
  • Catalyst Tuning : Use Lewis acids (e.g., FeCl₃) to modulate electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates .

Methodological Tables

Q. Table 3: Common Side Reactions and Mitigation

Side ReactionCauseMitigation StrategyReference
Over-nitrationExcess HNO₃Controlled addition rate
Di-halogenationProlonged reaction timeMonitor via TLC/GC-MS
Hydrolysis of CF₃O groupMoisture exposureUse anhydrous conditions

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